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Get Quote

Mechanism of Action & Drug Properties

Azemiglitazone is a "PPARγ-sparing" thiazolidinedione designed to provide insulin-sensitizing benefits

while minimizing the side effects associated with strong PPARγ activation [1] [2]. Its primary target is the

Mitochondrial Pyruvate Carrier (MPC), a key complex regulating nutrient flux into mitochondria [2].
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Key Characteristics:

Primary Target: Mitochondrial Pyruvate Carrier (MPC) inhibitor [3] [2]

Secondary Target: Low-affinity PPARγ binder [3] [1]
Chemical Formula: C₁₉H₁₇NO₅S [4]

Molecular Weight: 371.41 g/mol [4] [3] [1]
CAS Number: 1133819-87-0 [4] [3] [1]

Quantitative Data Summary

The tables below summarize key quantitative data for in vitro and in vivo applications.

Table 1: In Vitro Bioactivity & Physicochemical Properties

Parameter Value Experimental Context

MPC Inhibition (IC₅₀) 1.38 μM [3] Mitochondrial binding assay
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Parameter Value Experimental Context

PPARγ Binding (IC₅₀) 18.25 μM [3] [1] [5] Competitive binding assay (LanthaScreen
TR-FRET)

PPARγ Activation
(EC₅₀)

>50 μM [3] Gal4-PPARγ luciferase assay in HepG2 cells

Solubility in DMSO ~82-125 mg/mL (220-337 mM)
[3] [1]

Solvent for in vitro stock preparation

Table 2: In Vivo Dosing & Pharmacokinetic Parameters

Parameter Value / Details Experimental Context

| Common Doses (Mice) | 30 mg/kg (oral gavage) [5] 300 ppm in diet (approx. 2-5 μM in blood) [1] | Diet-

Induced Obesity (DIO) and NASH mouse models | | Treatment Duration | 2 to 12 weeks [1] | Varies by

model and study objective | | Key Efficacy Outcomes | Improved glucose tolerance; Reduced plasma

insulin, ALT, AST; Reduced liver fibrosis and steatosis [1] | Observations in DIO and NASH mouse models |

| Human Clinical Trial Status | Investigational; Phase 2b completed (NCT01280695) [4] [2] | Type 2

Diabetes Mellitus |

Experimental Protocols

In Vitro PPARγ Activation Assay [3]

This protocol assesses the potential of Azemiglitazone to activate PPARγ, confirming its PPARγ-sparing

characteristic.

Cell Line: HepG2 hepatoma cells

Transfection: Co-transfect with:
Gal4-PPARγ or Gal4-PPARα expression vector (ligand-binding domain only)

Gal4-responsive firefly luciferase reporter construct
SV40-driven Renilla luciferase construct for normalization
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Compound Treatment:
Concentrations: 0.5 nM, 5 nM, 50 nM, 0.5 μM, 5 μM, and 50 μM
Incubation Time: 24-48 hours

Readout: Dual-luciferase assay. Firefly luciferase activity is normalized to Renilla activity. Data is
typically reported as fold-change relative to vehicle (DMSO) control.

Expected Result: Minimal activation of Gal4-PPARγ even at high concentrations (50 μM), unlike
strong agonists like rosiglitazone.

In Vivo Efficacy Study in Mouse Model of NASH [1]

This protocol evaluates the effects of Azemiglitazone on reversing liver injury and fibrosis.

Animal Model: C57BL/6J mice fed a High-Fat, High-Fructose, High-Cholesterol (HTF-C) diet to

induce NASH.
Compound Formulation: 331 ppm MSDC-0602 potassium salt (Azemiglitazone potassium) in diet.

Dosing Regimen:
Prevention Study: Administer drug for 12 weeks after 4 weeks of HTF-C diet.

Reversal Study: Administer drug for 3 weeks after 16 weeks of HTF-C diet.
Blood Concentration: Target 2-5 μM Azemiglitazone [1].

Endpoint Analysis:
Plasma: Measure ALT and AST levels as markers of liver injury.

Histology: Analyze liver sections for steatosis, inflammation, and fibrosis (e.g., Sirius Red
staining for collagen).

Metabolic Parameters: Monitor body weight and plasma biomarkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind Azemiglitazone's insulin-sensitizing effect? A1: Its primary

mechanism is the inhibition of the Mitochondrial Pyruvate Carrier (MPC). Modulating pyruvate entry into

the mitochondria shifts cellular metabolism, improving insulin sensitivity in key tissues like liver and

muscle, independent of strong PPARγ activation [3] [2].

Q2: How does Azemiglitazone differ from first-generation TZDs like pioglitazone? A2: The key

difference is its low affinity for PPARγ. Azemiglitazone is engineered to be a "PPARγ-sparing" molecule,

which in preclinical and clinical studies has shown a profile that avoids the significant side effects like

edema and weight gain associated with strong PPARγ agonists [2].

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.medchemexpress.com/msdc-0602.html?srsltid=AfmBOooX-BSHkGNORRMP7YCmqhWC4fcwwHYfTZjO7D3diizWqEFl5gyL
https://www.smolecule.com/products/s536393?utm_src=pdf-body
https://www.smolecule.com/products/s536393?utm_src=pdf-body
https://www.smolecule.com/products/s536393?utm_src=pdf-body
https://www.medchemexpress.com/msdc-0602.html?srsltid=AfmBOooX-BSHkGNORRMP7YCmqhWC4fcwwHYfTZjO7D3diizWqEFl5gyL
https://www.smolecule.com/products/s536393?utm_src=pdf-body
https://www.selleckchem.com/products/azemiglitazone-msdc-0602.html
https://ciriustx.com/pipeline/
https://www.smolecule.com/products/s536393?utm_src=pdf-body
https://www.smolecule.com/products/s536393?utm_src=pdf-body
https://ciriustx.com/pipeline/
https://www.smolecule.com/products/s536393?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Q3: What is a typical dosing regimen for a mouse study? A3: A common and effective regimen is dietary

administration at 300 ppm, which achieves a blood concentration of 2-5 μM, or oral gavage at 30 mg/kg.

Treatment durations from 2 to 12 weeks have shown efficacy in improving insulin sensitivity and liver

histology in various models [1] [5].

Q4: Can Azemiglitazone be used in combination with other therapies? A4: Yes, combination therapy is a

key research area. Preclinical data suggests synergistic effects when Azemiglitazone is combined with GLP-

1 receptor agonists (e.g., Liraglutide), resulting in better glucose control and improved liver histology than

either agent alone [5] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s536393?utm_src=pdf-bulk
https://www.smolecule.com/products/s536393?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

